Tyrphostin AG30

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction

AG30 est synthétisé par une série de réactions chimiques impliquant la formation d'une structure en α-hélice avec un certain nombre d'acides aminés hydrophobes et cationiques. La synthèse implique le remplacement de plusieurs acides aminés pour améliorer ses propriétés. Par exemple, le remplacement des acides aminés cationiques augmente à la fois les propriétés angiogéniques et antimicrobiennes du peptide .

Méthodes de production industrielle

La production à grande échelle d'AG30 implique la méthode de solution conventionnelle, qui respecte les directives de bonnes pratiques de fabrication. Cette méthode garantit la stabilité et la pureté du composé, le rendant adapté aux applications cliniques .

Analyse Des Réactions Chimiques

Key Reaction Types and Mechanisms

Tyrphostin AG30 undergoes several characteristic reactions, mediated by its functional groups:

Experimental Evidence for Covalent Modification

AG30’s cyanoacrylate moiety enables covalent interactions with cysteine residues in target proteins:

-

5-Lipoxygenase Inhibition : AG30 inhibits 5-LO (IC₅₀ ~2–5 µM in PMNL homogenates) by covalently modifying cysteine residues near the substrate-binding pocket. Mass spectrometry confirmed adduct formation with Cys-159 and Cys-300 in recombinant 5-LO .

-

Reversibility : Inhibition is partially reversible in the presence of 1 mM glutathione (GSH), suggesting competition between GSH and AG30 for cysteine binding .

Structural Determinants of Reactivity

Comparative studies with tyrphostin analogs highlight AG30’s unique reactivity profile:

| Compound | Substituents | Reactivity with 5-LO | Covalent Binding |

|---|---|---|---|

| AG30 | 3,4-Dihydroxyphenyl | Moderate (IC₅₀ ~5 µM) | Yes (Cys-159/300) |

| AG556 | 4-Nitrobenzylidene | High (IC₅₀ ~0.5 µM) | Yes (Cys-416/418) |

| AG490 | Benzothiophene | Inactive | No |

The absence of electron-withdrawing groups (e.g., nitro or methoxy) on AG30’s phenyl ring reduces its electrophilicity compared to AG556, explaining its lower potency .

Reaction Conditions and Parameters

Key experimental parameters influencing AG30’s reactivity:

-

pH : Optimal activity occurs at neutral pH (7.0–7.4), preserving catechol ionization and nucleophilic susceptibility.

-

Temperature : Reactions are typically conducted at 37°C to mimic physiological conditions .

-

Cofactors : ATP (1 mM) enhances 5-LO binding affinity by stabilizing the enzyme’s active conformation .

Functional Consequences of Reactivity

-

EGFR Inhibition : AG30 selectively inhibits epidermal growth factor receptor (EGFR) tyrosine kinase (IC₅₀ ~10 µM), blocking STAT5 activation and cancer cell self-renewal .

-

Antimicrobial Activity : Oxidative byproducts of AG30 disrupt bacterial membranes, synergizing with its covalent protein modifications .

Synthetic Considerations

While AG30’s synthesis is not detailed in accessible literature, its structure suggests a Knoevenagel condensation between cyanoacetic acid and 3,4-dihydroxybenzaldehyde, followed by purification via column chromatography .

AG30’s chemical reactivity underpins its dual role as a covalent enzyme inhibitor and redox modulator. Its α,β-unsaturated carbonyl and catechol groups drive interactions critical for therapeutic applications in oncology and immunology. Further studies exploring its regioselective modifications could enhance target specificity and reduce off-target effects.

Applications De Recherche Scientifique

AG30 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study the inhibition of tyrosine kinases.

Biology: Investigated for its role in inhibiting the self-renewal of cancer cells.

Medicine: Explored as a potential therapeutic agent for treating cancer and bacterial infections.

Industry: Utilized in the development of wound-healing drugs due to its angiogenic and antimicrobial properties

Mécanisme D'action

AG30 exerts its effects by inhibiting the epidermal growth factor receptor tyrosine kinase. This inhibition prevents the activation of downstream signaling pathways, such as the STAT5 pathway, which is crucial for the self-renewal of cancer cells. Additionally, AG30 activates human mast cells via the Mas-related G protein-coupled receptor X2, leading to degranulation and immune responses .

Comparaison Avec Des Composés Similaires

AG30 est comparé à d'autres composés similaires, tels que LL-37 et PR39, qui présentent également des propriétés angiogéniques et antimicrobiennes. AG30 est unique en raison de son inhibition sélective de la tyrosine kinase du récepteur du facteur de croissance épidermique et de sa capacité à inhiber l'activation de STAT5 . D'autres composés similaires incluent :

LL-37 : Connu pour ses propriétés antimicrobiennes et angiogéniques.

PR39 : Exhibe des activités biologiques similaires mais diffère dans ses cibles moléculaires et ses voies.

AG30 se distingue par son double rôle dans l'inhibition de l'auto-renouvellement des cellules cancéreuses et la promotion de la cicatrisation des plaies, ce qui en fait un composé polyvalent dans la recherche scientifique et les applications thérapeutiques.

Propriétés

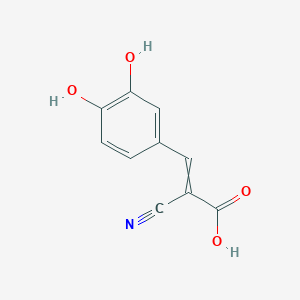

Formule moléculaire |

C10H7NO4 |

|---|---|

Poids moléculaire |

205.17 g/mol |

Nom IUPAC |

2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoic acid |

InChI |

InChI=1S/C10H7NO4/c11-5-7(10(14)15)3-6-1-2-8(12)9(13)4-6/h1-4,12-13H,(H,14,15) |

Clé InChI |

CJMWBHLWSMKFSM-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=C(C=C1C=C(C#N)C(=O)O)O)O |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.